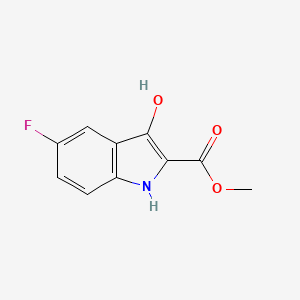
1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a 4-chlorophenyl group at the 1-position, a methyl group at the 5-position, and a 4-methylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an amine, such as pyrrole, under acidic or basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or methyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound shares a similar pyrrole core but with different substituents, leading to distinct chemical and biological properties.
1-(4-Chlorophenyl)pyrazole: Another heterocyclic compound with a 4-chlorophenyl group, but with a pyrazole ring instead of a pyrrole ring.
Uniqueness: 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C18H16ClN |
|---|---|
Molecular Weight |
281.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)pyrrole |
InChI |
InChI=1S/C18H16ClN/c1-13-3-6-15(7-4-13)18-12-5-14(2)20(18)17-10-8-16(19)9-11-17/h3-12H,1-2H3 |
InChI Key |
NZIPXLYJICJPJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12121878.png)
![5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole](/img/structure/B12121891.png)


![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
![Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-](/img/structure/B12121913.png)


![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)


![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
